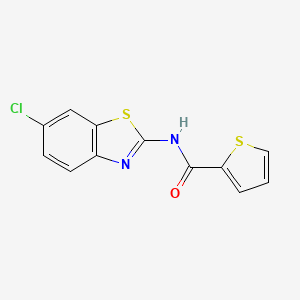

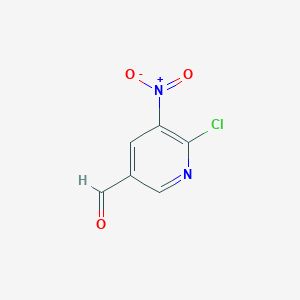

![molecular formula C14H20ClN5O6S B2710847 2-[[4-Chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid;dihydrate CAS No. 2445792-56-1](/img/structure/B2710847.png)

2-[[4-Chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid;dihydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound is complex, with an isoquinoline ring system, a sulfonylamino group, and a proline moiety . The compound’s isomeric SMILES string isc1cc2c(cc1S(=O)(=O)N3CCC[C@@H]3C(=O)O)c(ncc2Cl)N=C(N)N . Physical And Chemical Properties Analysis

This compound has a molecular weight of 357.773, and its molecular formula is C12H12ClN5O4S . It has 4 hydrogen donors and 5 hydrogen acceptors. Its LogP value, which is a measure of its lipophilicity, is 0.11 .Wissenschaftliche Forschungsanwendungen

Urokinase-Type Plasminogen Activator (uPA) Inhibitor

UK-371804 Dihydrate is a reversible, substrate-competitive, highly potent (Ki = 10 nM) and selective urokinase-type plasminogen activator (uPA) inhibitor . It has excellent selectivity over tPA, plasmin, Factor IXa and Xa .

Wound Healing

When applied topically, UK-371804 effectively penetrates into excisional wounds of experimental pigs with no adverse effect on wound closure . This suggests its potential application in promoting wound healing.

Treatment of Chronic Dermal Ulcers

UK-371804 is currently under pre-clinical evaluation for the treatment of chronic dermal ulcers . Its potent inhibitory action on uPA could be beneficial in managing this condition.

Inhibition of TMPRSS2

UK-371804 has been found to have an IC50 value of 4.59nM against TMPRSS2 , a serine protease implicated in the entry of certain viruses, including SARS-CoV-2, into host cells. This suggests its potential use in antiviral therapies.

SARS-CoV-2 Antiviral Research

Recent research has identified UK-371804 as a potential antiviral agent against SARS-CoV-2 . The compound was found to block the binding of EGR-FMK to human uPA, even in the presence of tissue proteins .

Dual Pathway Inhibitor for SARS-CoV-2 Entry

UK-371804 has been identified as a potential dual pathway inhibitor for SARS-CoV-2 entry . It can inhibit both TMPRSS2 and CTSL/CTSB, two host proteases that play crucial roles in the viral entry of SARS-CoV-2 .

Wirkmechanismus

Target of Action

UK-371804 Dihydrate, also known as 2-[[4-Chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid;dihydrate or EN300-26979610, is a potent and selective inhibitor of the urokinase-type plasminogen activator (uPA) . The primary target of UK-371804 Dihydrate is uPA, a serine protease that plays a crucial role in tissue remodeling, wound healing, and cell migration .

Mode of Action

UK-371804 Dihydrate interacts with its target, uPA, by reversibly and competitively inhibiting its activity . This interaction results in the suppression of uPA’s ability to convert plasminogen to plasmin, a key step in the activation of several important biochemical pathways .

Biochemical Pathways

The inhibition of uPA by UK-371804 Dihydrate affects several biochemical pathways. Primarily, it disrupts the plasminogen activation system, leading to a decrease in the conversion of plasminogen to plasmin . This can result in the reduction of extracellular matrix degradation, cell migration, and other downstream effects associated with these processes .

Pharmacokinetics

It is noted that when applied topically, uk-371804 dihydrate effectively penetrates into excisional wounds of experimental pigs . This suggests that the compound may have good skin permeability, which could impact its bioavailability.

Result of Action

The molecular and cellular effects of UK-371804 Dihydrate’s action primarily involve the inhibition of uPA activity. This leads to a decrease in the conversion of plasminogen to plasmin, thereby reducing extracellular matrix degradation and cell migration . In a porcine acute excisional wound model, UK-371804 Dihydrate showed no adverse effect on wound healing parameters .

Action Environment

It is noted that the compound can effectively penetrate into pig wounds when applied topically , suggesting that its action may be influenced by the local environment of the application site.

Eigenschaften

IUPAC Name |

2-[[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid;dihydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN5O4S.2H2O/c1-14(2,12(21)22)20-25(23,24)7-3-4-8-9(5-7)11(19-13(16)17)18-6-10(8)15;;/h3-6,20H,1-2H3,(H,21,22)(H4,16,17,18,19);2*1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFYPSYSMKMZKEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C(=CN=C2N=C(N)N)Cl.O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN5O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

UK-371804 Dihydrate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Thia-1-aza-bicyclo[3.1.0]hexane 2,2-dioxide](/img/structure/B2710765.png)

![N-(3-imidazol-1-ylpropyl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2710770.png)

![2-[[5-[2-(5-Phenacylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2710775.png)

![(R)-7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B2710777.png)

![4-{[(1-Cyano-1-cyclopropylethyl)carbamoyl]methoxy}-3-methoxybenzoic acid](/img/structure/B2710779.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B2710784.png)

![Allyl 2-(butylthio)-7-methyl-4-oxo-5-(2-thienyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2710786.png)